![molecular formula C10H19NS B2832455 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane CAS No. 2138059-47-7](/img/structure/B2832455.png)
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane
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Description
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C10H20ClNO2S . It is also known as 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 253.789 Da, and the monoisotopic mass is 253.090332 Da .Scientific Research Applications
- Application : Researchers have explored its synthesis as a building block for spirocyclic compounds. For instance, the facile synthesis of 2-azaspiro[3.4]octane, a related compound, has been achieved through annulation strategies involving cyclopentane and four-membered rings .
- Application : Researchers use it to validate analytical methods, assess purity, and ensure accurate results in drug development .
- Application : 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane derivatives can be incorporated into spirocyclic pyrrolidine frameworks. Scalable synthesis methods have been explored for these biologically relevant structures .
Spirocyclic Synthesis
Pharmaceutical Testing
Spirocyclic Pyrrolidines
properties
IUPAC Name |
3-propan-2-yl-7-thia-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-8(2)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEUYUUZILGGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCSCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane |
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